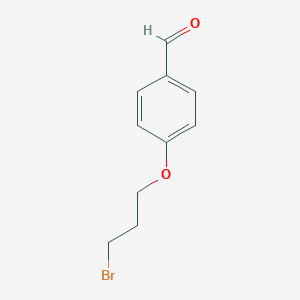

4-(3-Bromopropoxy)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-bromopropoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c11-6-1-7-13-10-4-2-9(8-12)3-5-10/h2-5,8H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCCNZFHLCQXEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10547456 | |

| Record name | 4-(3-Bromopropoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17954-81-3 | |

| Record name | 4-(3-Bromopropoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(3-Bromopropoxy)benzaldehyde chemical properties

An In-depth Technical Guide to 4-(3-Bromopropoxy)benzaldehyde: Synthesis, Properties, and Applications

Abstract

This compound is a bifunctional aromatic compound of significant utility in synthetic organic chemistry. Possessing both a reactive aldehyde and a versatile alkyl bromide, it serves as a crucial intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, details its primary synthetic route via the Williamson ether synthesis with mechanistic insights, explores its key chemical transformations, and discusses its applications in drug discovery and materials science. Safety protocols and detailed experimental procedures are included to provide a practical resource for researchers, scientists, and drug development professionals.

Introduction and Core Attributes

This compound, with CAS Number 17954-81-3, is a crystalline solid that represents a class of valuable molecular linkers.[1][2] Its structure uniquely combines two key functional groups:

-

An Aldehyde Group: Attached to the aromatic ring, this group is a gateway for a multitude of classic organic reactions, including oxidation, reduction, imine formation, and carbon-carbon bond-forming reactions.[3] The aldehyde's reactivity is moderated by the electron-donating nature of the para-alkoxy substituent.

-

A Primary Alkyl Bromide: At the terminus of a three-carbon alkoxy chain, the bromo group is an excellent leaving group, making this position highly susceptible to nucleophilic substitution (Sₙ2) reactions.[4] This allows for the straightforward introduction of a wide array of functional moieties.

This dual functionality makes this compound an ideal building block for synthesizing molecules where a substituted benzaldehyde pharmacophore is tethered to another molecular entity via a flexible propyl linker. Its application is particularly prevalent in the development of novel therapeutic agents and functional materials.[5][6]

Physicochemical and Spectroscopic Profile

The unambiguous identification and characterization of this compound are critical for its effective use. Its properties are well-documented and summarized below.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 17954-81-3 | [1][2] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [7] |

| Molecular Weight | 243.10 g/mol | [2][7] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 55 - 58 °C | |

| InChI Key | XQCCNZFHLCQXEP-UHFFFAOYSA-N | [2][8] |

Spectroscopic Data Interpretation

Spectroscopic analysis provides the definitive structural confirmation of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by several key absorption bands. A strong, sharp peak is expected around 1700-1685 cm⁻¹ , indicative of the C=O stretching vibration of the aromatic aldehyde.[9][10] The C-H stretching of the aldehyde proton typically appears as a pair of bands between 2850-2750 cm⁻¹ .[9] Aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region, while the prominent C-O-C stretching of the ether linkage appears around 1250 cm⁻¹ and 1050 cm⁻¹ .

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides a clear map of the molecule's hydrogen environments.

-

Aldehyde Proton (CHO): A singlet at ~9.8-10.0 ppm.[9]

-

Aromatic Protons: Two doublets in the aromatic region (~6.9-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the aldehyde will be further downfield than those ortho to the ether.

-

Propoxy Chain Protons: Three distinct multiplets for the -OCH₂CH₂CH₂Br chain. The protons adjacent to the oxygen (-OCH₂-) appear around 4.1-4.2 ppm (triplet). The protons adjacent to the bromine (-CH₂Br) are found at ~3.5-3.6 ppm (triplet). The central methylene protons (-CH₂-) appear as a multiplet (quintet or pentet) around 2.2-2.4 ppm.

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon spectrum confirms the carbon skeleton.

-

Carbonyl Carbon (C=O): A distinct peak downfield, typically ~191 ppm.[11]

-

Aromatic Carbons: Four signals in the aromatic region (~115-164 ppm). The carbon attached to the oxygen (C-O) and the carbon of the aldehyde group (C-CHO) will be the most deshielded.

-

Propoxy Chain Carbons: Three signals in the aliphatic region: ~65-68 ppm (-OCH₂), ~30-33 ppm (-CH₂-), and ~30-32 ppm (-CH₂Br).

-

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak cluster due to the presence of bromine. The two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance, resulting in two peaks of similar intensity at m/z = 242 and m/z = 244 ([M]⁺ and [M+2]⁺).[12]

Synthesis and Mechanistic Considerations

The most reliable and widely adopted method for preparing this compound is the Williamson Ether Synthesis .[4][13] This venerable reaction provides an efficient pathway by forming the ether linkage through an Sₙ2 mechanism.

Retrosynthetic Analysis and Reaction Rationale

The synthesis involves the reaction between 4-hydroxybenzaldehyde and a three-carbon electrophile. The logical choice of reagents is 4-hydroxybenzaldehyde and 1,3-dibromopropane.

-

Causality of Reagent Choice: The key to this synthesis is the Sₙ2 reaction between a nucleophilic phenoxide and an electrophilic primary alkyl halide.[14] The alternative pathway—using a brominated aromatic ring and 3-hydroxypropyl bromide—is not feasible because Sₙ2 reactions do not occur at sp²-hybridized carbons of an aryl halide.[4] The Williamson synthesis works best with unhindered primary alkyl halides to minimize the competing E2 elimination reaction, making 1,3-dibromopropane an ideal electrophile.[13][14]

Experimental Workflow and Mechanism

The synthesis proceeds in two conceptual steps: deprotonation of the phenol followed by nucleophilic attack.

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Mechanism:

-

Deprotonation: The base (commonly potassium carbonate) deprotonates the acidic hydroxyl group of 4-hydroxybenzaldehyde to generate a potent potassium phenoxide nucleophile.[15]

-

Nucleophilic Substitution: The resulting phenoxide ion attacks one of the primary carbons of 1,3-dibromopropane in a classic Sₙ2 displacement, expelling a bromide ion and forming the ether bond. Using an excess of 1,3-dibromopropane minimizes the formation of the bis-ether byproduct.

Detailed Laboratory Protocol

This protocol is a representative procedure for the synthesis.

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and a suitable solvent such as acetone or DMF.

-

Reagent Addition: Add 1,3-dibromopropane (1.5-2.0 eq) to the stirred suspension.

-

Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with the solvent.

-

Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

The value of this compound lies in its ability to undergo selective transformations at either of its two functional groups.

Caption: Key reaction pathways for this compound.

Transformations of the Aldehyde Group

-

Oxidation: The aldehyde can be readily oxidized to the corresponding 4-(3-bromopropoxy)benzoic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

-

Reduction: Selective reduction to the corresponding benzyl alcohol is cleanly achieved with mild reducing agents such as sodium borohydride (NaBH₄), leaving the alkyl bromide intact.

-

Reductive Amination: This powerful transformation involves the initial formation of an imine with a primary or secondary amine, followed by in-situ reduction (e.g., with sodium cyanoborohydride) to yield a secondary or tertiary amine, respectively.

-

Condensation Reactions: The aldehyde readily condenses with primary amines to form Schiff bases (imines) or with compounds containing active methylene groups (e.g., malonates) in Knoevenagel or Claisen-Schmidt condensations.[16][17]

Transformations of the Alkyl Bromide Group

The primary alkyl bromide is an excellent electrophile for Sₙ2 reactions.

-

Nucleophilic Substitution: A vast range of nucleophiles can be used to displace the bromide, including:

-

Azides (e.g., NaN₃): To form an alkyl azide, which can be subsequently reduced to a primary amine.

-

Amines and Anilines: To generate secondary or tertiary amines.

-

Thiols (R-SH): To create thioethers.

-

Alkoxides (R-O⁻): To form more complex, unsymmetrical ethers.

-

Cyanide (NaCN): To extend the carbon chain and introduce a nitrile group.

-

Applications in Research and Drug Development

The synthetic versatility of this compound makes it a valuable tool in several scientific domains.

-

Medicinal Chemistry: It is frequently employed as a linker to synthesize bifunctional molecules. For example, the benzaldehyde moiety can be part of a pharmacophore that inhibits a specific enzyme, while the alkyl bromide end is used to attach a second functional unit, such as a fluorescent tag, a solubilizing group, or another bioactive component to create a hybrid drug.[5][18]

-

Materials Science: The molecule can be used to functionalize surfaces or polymers. The aldehyde can be anchored to a substrate, leaving the bromo-terminated chain available for further modification, or vice-versa. This is useful in creating materials with tailored chemical or physical properties.

-

Combinatorial Chemistry: As a bifunctional building block, it is ideal for generating libraries of related compounds for high-throughput screening. By reacting the aldehyde with a set of amines and the bromide with a set of nucleophiles, a large matrix of diverse products can be synthesized efficiently.

Safety, Handling, and Storage

As with any reactive chemical, proper safety precautions are essential when handling this compound.

-

Hazard Identification: This compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[19] It may also cause an allergic skin reaction.

-

Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[20] Avoid creating and inhaling dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][20] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][20]

-

First Aid: In case of contact, rinse skin or eyes with plenty of water.[19][20] If inhaled, move to fresh air.[19] If swallowed, rinse mouth with water and seek immediate medical attention.

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis. Its value is derived from the strategic placement of two distinct and highly reactive functional groups within a single, stable molecular framework. The ability to selectively manipulate either the aldehyde or the alkyl bromide provides chemists with a powerful tool for the logical and efficient construction of complex molecules. From its straightforward synthesis via the Williamson ether reaction to its widespread application as a molecular linker in drug discovery and materials science, this compound will continue to be a compound of high interest to the scientific community.

References

-

PubChem. (n.d.). 4-(3-Bromopropoxy)-3-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Chem-Station. (2014). Williamson Ether Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). Benzene, (3-bromopropoxy)-. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch16: ROH + R' X -> ROR' (Williamson). Retrieved from [Link]

-

Chemistry LibreTexts. (2020). The Williamson Ether Synthesis. Retrieved from [Link]

-

Durham Tech. (n.d.). Safety Data Sheet - Benzaldehyde. Retrieved from [Link]

-

Arkat USA. (n.d.). Unexpected course of a Williamson ether synthesis. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Example 7. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Benzyloxy)-4-(3-bromopropoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-(2-propynyloxy) benzaldehyde. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of m-(p-bromophenoxy)benzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Benzene, (3-bromopropoxy)-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubMed. (2025). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 4-(Benzyloxy)benzaldehyde. PMC. Retrieved from [Link]

-

MDPI. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Gauth. (n.d.). Solved: Benzaldehyde ir spectrum. Retrieved from [Link]

-

OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives. Retrieved from [Link]

- Google Patents. (n.d.). US4036887A - Preparation of 3-bromobenzaldehyde.

Sources

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. This compound | 17954-81-3 [sigmaaldrich.com]

- 3. Benzaldehyde | 100-52-7 [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Buy 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde | 1422361-81-6 [smolecule.com]

- 6. mdpi.com [mdpi.com]

- 7. Benzaldehyde, 4-(3-bromopropoxy)- | CymitQuimica [cymitquimica.com]

- 8. This compound | 17954-81-3 [sigmaaldrich.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. gauthmath.com [gauthmath.com]

- 11. rsc.org [rsc.org]

- 12. Benzene, (3-bromopropoxy)- [webbook.nist.gov]

- 13. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. prepchem.com [prepchem.com]

- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 17. oiccpress.com [oiccpress.com]

- 18. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. fishersci.com [fishersci.com]

- 20. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 4-(3-Bromopropoxy)benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Immediate Release

[City, State] – January 9, 2026 – As a cornerstone in the synthesis of novel therapeutics, 4-(3-Bromopropoxy)benzaldehyde (CAS Number: 17954-81-3) presents a versatile scaffold for drug development professionals. This technical guide, curated for researchers, scientists, and medicinal chemists, offers a comprehensive overview of its synthesis, physicochemical properties, and burgeoning applications, particularly in the realm of oncology.

Core Compound Identification and Properties

This compound is a substituted benzaldehyde derivative characterized by a bromopropoxy group at the para position. This unique combination of an aldehyde functional group and a reactive bromoalkyl chain makes it a valuable intermediate in organic synthesis.

| Property | Value | Source |

| CAS Number | 17954-81-3 | [1][2] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |

| Molecular Weight | 243.1 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Off-white to pale yellow solid | - |

| Melting Point | 55-58 °C | - |

| Boiling Point | ~351 °C at 760 mmHg | - |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | - |

Synthesis of this compound via Williamson Ether Synthesis

The most prevalent and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide ion of 4-hydroxybenzaldehyde attacks 1,3-dibromopropane.

Causality Behind Experimental Choices

The choice of the Williamson ether synthesis is predicated on its reliability and high yield for forming aryl ethers.[3][4] The reaction is designed to favor the desired O-alkylation over potential C-alkylation by utilizing a polar aprotic solvent like N,N-dimethylformamide (DMF), which solvates the cation of the base, leaving a more reactive "naked" phenoxide anion. Potassium carbonate is selected as a mild base to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, minimizing side reactions that could occur with stronger bases. The use of an excess of 1,3-dibromopropane is a strategic choice to increase the statistical probability of the desired mono-alkylation and reduce the formation of the bis-alkylation byproduct where two molecules of 4-hydroxybenzaldehyde react with one molecule of 1,3-dibromopropane.

Detailed, Step-by-Step Methodology

Materials:

-

4-Hydroxybenzaldehyde

-

1,3-Dibromopropane

-

Potassium Carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-hydroxybenzaldehyde (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous DMF.

-

Addition of Alkylating Agent: To the stirring suspension, add 1,3-dibromopropane (3.0 eq.) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[5] Combine the fractions containing the pure product and evaporate the solvent to yield this compound as an off-white to pale yellow solid.

Caption: Williamson Ether Synthesis Workflow for this compound.

Applications in Drug Discovery and Development

This compound serves as a critical building block in medicinal chemistry, primarily due to its bifunctional nature. The aldehyde group provides a handle for various chemical transformations, such as reductive amination, Wittig reactions, and the formation of Schiff bases. The bromopropyl group acts as a versatile linker, enabling the covalent attachment of the benzaldehyde moiety to other molecules of interest.

Role as a Linker in PROTACs and Targeted Therapies

The 3-bromopropoxy chain is an ideal linker for the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The length and flexibility of the propoxy chain can be finely tuned to optimize the ternary complex formation between the E3 ligase, the PROTAC, and the target protein.

Benzaldehyde Derivatives in Cancer Research

Recent studies have highlighted the potential of benzaldehyde derivatives as anticancer agents. Research has shown that benzaldehyde can suppress epithelial-mesenchymal plasticity (EMP) and overcome treatment resistance in cancer.[6][7][8] This is achieved by targeting the interaction between the 14-3-3ζ protein and phosphorylated histone H3 at serine 28 (H3S28ph).[6][8] This interaction is implicated in the transcriptional regulation of genes associated with cancer stemness and treatment resistance.[6][8]

The aldehyde functionality of this compound can be derivatized to generate a library of compounds for screening against various cancer cell lines. The bromopropoxy group allows for the attachment of these derivatives to targeting moieties, such as ligands for overexpressed receptors on cancer cells, thereby enabling the development of targeted drug delivery systems.

Caption: Mechanism of Action of Benzaldehyde Derivatives in Overcoming Cancer Resistance.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).[2]

Conclusion

This compound is a synthetically accessible and highly versatile chemical intermediate with significant potential in drug discovery and development. Its utility as a linker in targeted therapies and the emerging role of benzaldehyde derivatives in combating cancer treatment resistance make it a compound of high interest for researchers in academia and the pharmaceutical industry. The synthetic protocol and mechanistic insights provided in this guide aim to facilitate its application in the design and synthesis of next-generation therapeutics.

References

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 9, 2026, from [Link]

-

4-(3-Bromopropoxy)-3-methoxybenzaldehyde | C11H13BrO3 | CID 5303072 - PubChem. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - NIH. (2025, May 2). National Institutes of Health. Retrieved January 9, 2026, from [Link]

-

Benzaldehyde: A Natural Weapon Against Cancer Resistance and Metastasis. (2025, July 16). Labiotech.eu. Retrieved January 9, 2026, from [Link]

-

Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]

-

Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (n.d.). Oriental Journal of Chemistry. Retrieved January 9, 2026, from [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Master Organic Chemistry. Retrieved January 9, 2026, from [Link]

- US4379026A - Process for the purification of benzaldehyde - Google Patents. (n.d.). Google Patents.

-

14.3: The Williamson Ether Synthesis - Chemistry LibreTexts. (2019, September 3). Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]

-

Williamson Ether Synthesis - Utah Tech University. (n.d.). Utah Tech University. Retrieved January 9, 2026, from [Link]

-

Unexpected course of a Williamson ether synthesis - Arkivoc. (n.d.). Arkivoc. Retrieved January 9, 2026, from [Link]

-

p-BROMOBENZALDEHYDE - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 9, 2026, from [Link]

Sources

- 1. This compound | 17954-81-3 [sigmaaldrich.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PMC [pmc.ncbi.nlm.nih.gov]

- 7. innovbiological.com [innovbiological.com]

- 8. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(3-Bromopropoxy)benzaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 4-(3-Bromopropoxy)benzaldehyde, a versatile bifunctional reagent crucial for synthetic chemistry and drug development. We will delve into its core physicochemical properties, including its definitive molecular weight, and present a detailed, field-tested protocol for its synthesis via Williamson etherification. The narrative emphasizes the mechanistic rationale behind procedural choices, ensuring a reproducible and scalable methodology. Furthermore, this guide explores the compound's reactivity, highlighting its utility as a molecular linker in the construction of complex pharmacologically active agents. This document is intended for researchers, medicinal chemists, and process development scientists who require a practical and scientifically grounded understanding of this important chemical building block.

Core Physicochemical and Spectroscopic Profile

This compound, identified by CAS Number 17954-81-3, is an aromatic aldehyde functionalized with a terminal alkyl bromide. This unique structure, featuring two distinct and chemoselectively addressable reactive sites—an electrophilic aldehyde carbon and a carbon atom susceptible to nucleophilic substitution—renders it an invaluable intermediate in multi-step organic synthesis.

Quantitative Data Summary

The fundamental properties of this compound are summarized below. These values are critical for reaction planning, stoichiometric calculations, and analytical characterization.

| Property | Value | Source |

| Molecular Weight | 243.1 g/mol | [1] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [2] |

| CAS Number | 17954-81-3 | [1][3] |

| IUPAC Name | This compound | [1] |

| Density | 1.419 g/cm³ | [3] |

| Boiling Point | 351.343 °C at 760 mmHg | [3] |

| Flash Point | 166.287 °C | [3] |

Spectroscopic Signature Analysis

For unambiguous identification, a combination of spectroscopic methods is employed. The expected spectral characteristics are:

-

¹H NMR: The proton spectrum will exhibit a highly characteristic singlet for the aldehydic proton between δ 9.8-10.1 ppm. The aromatic protons will appear as two distinct doublets in the δ 6.9-7.9 ppm region, characteristic of a 1,4-disubstituted benzene ring. The propyl chain protons will present as multiplets, with the methylene group adjacent to the bromine atom (CH₂-Br) being the most downfield (approx. δ 3.6 ppm), followed by the methylene group attached to the ether oxygen (O-CH₂) (approx. δ 4.2 ppm), and the central methylene group (approx. δ 2.3 ppm).

-

¹³C NMR: The carbonyl carbon of the aldehyde will be observed as a singlet in the δ 190-192 ppm range. Aromatic carbons will resonate between δ 115-165 ppm. The three aliphatic carbons of the propyl chain will be found upfield, typically between δ 30-70 ppm.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band corresponding to the C=O stretch of the aromatic aldehyde will be prominent around 1685-1705 cm⁻¹. The C-O-C stretch of the ether linkage will appear in the 1200-1260 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks, with approximately equal intensity, due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Synthesis Protocol and Mechanistic Considerations

The most reliable and common method for preparing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenolate anion of 4-hydroxybenzaldehyde attacks one of the electrophilic carbon centers of 1,3-dibromopropane.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Materials:

-

4-Hydroxybenzaldehyde (1.0 eq)

-

1,3-Dibromopropane (3.0-5.0 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Acetone

-

Ethyl Acetate

-

Hexanes

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous acetone to create a ~0.5 M solution.

-

Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) to the flask, followed by 1,3-dibromopropane (3.0-5.0 eq).

-

Expert Insight: The use of a significant excess of 1,3-dibromopropane is a critical process parameter. It statistically favors the mono-alkylation product by ensuring the in-situ generated phenolate is more likely to encounter a molecule of 1,3-dibromopropane than another molecule of the already-formed product, thereby minimizing the formation of the dimeric bis-ether impurity.

-

-

Reaction Execution: Heat the mixture to reflux (approx. 56 °C for acetone) and maintain for 8-12 hours.

-

In-Process Control (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC) using an ethyl acetate/hexanes mobile phase (e.g., 30:70 v/v). The disappearance of the 4-hydroxybenzaldehyde spot (visualized with UV light or an appropriate stain) indicates reaction completion.

-

Workup: Cool the reaction mixture to room temperature. Filter off the potassium salts and wash the solid cake with a small amount of acetone. Concentrate the filtrate under reduced pressure to remove the bulk of the acetone and excess 1,3-dibromopropane.

-

Extraction: Dissolve the resulting crude oil in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (1x), water (2x), and brine (1x).

-

Expert Insight: The bicarbonate wash is crucial to remove any unreacted acidic 4-hydroxybenzaldehyde, simplifying subsequent purification.

-

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product as a white to off-white solid.

Reactivity and Strategic Applications in Drug Development

The synthetic value of this compound lies in the orthogonal reactivity of its two functional groups. This allows for sequential or programmed chemical modifications, making it an ideal scaffold or linker in medicinal chemistry.

-

Aldehyde Moiety: The aldehyde group is a versatile handle for various transformations, including reductive amination to form secondary or tertiary amines, Wittig reactions to generate alkenes, and oxidation to a carboxylic acid. These reactions are fundamental in building molecular complexity.[4]

-

Bromopropyl Moiety: The primary bromide is an excellent electrophile for Sₙ2 reactions. It reacts readily with a wide range of nucleophiles such as amines, thiols, and alkoxides to form new C-N, C-S, and C-O bonds, respectively. This functionality is often used to tether the benzaldehyde core to another molecule of interest or a solid support.

This bifunctional nature is leveraged in the synthesis of novel therapeutic agents. For instance, benzyloxybenzaldehyde derivatives, which can be synthesized from precursors like this compound, have been investigated as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer stem cell survival.[5]

Caption: Strategic use in multi-step synthesis.

Safety, Handling, and Storage

This compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an irritant and should be stored in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases. For detailed safety information, consult the Safety Data Sheet (SDS).[3]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular architects. With a molecular weight of 243.1 g/mol , its true value is realized through its bifunctional reactivity, which enables the efficient construction of complex molecular frameworks. The robust synthesis protocol provided herein, grounded in mechanistic understanding, offers a reliable pathway to access this key intermediate. For researchers and scientists in drug development, a thorough understanding of this compound's properties and reactivity is essential for designing the next generation of therapeutic agents.

References

-

PubChem. (n.d.). 4-(3-Bromopropoxy)-3-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Appchem. (n.d.). Benzaldehyde, 4-(3-bromopropoxy)-3-methoxy-. Retrieved from [Link]

-

PubChem. (n.d.). Benzene, (3-bromopropoxy)-. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for Oxidative Amination. Retrieved from [Link]

-

Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Benzyloxy)-4-(3-bromopropoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzene, (3-bromopropoxy)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Morgan, C. A., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Propoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-(3-Bromopropoxy)benzaldehyde

This guide offers a comprehensive technical overview of 4-(3-bromopropoxy)benzaldehyde, a key bifunctional molecule in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into its synthesis, characterization, and applications, grounding all claims in established scientific principles and peer-reviewed literature.

Introduction: A Versatile Synthetic Building Block

This compound is an aromatic aldehyde distinguished by a bromopropoxy substituent at the para-position of the benzene ring. This unique structure combines the reactive aldehyde group—a gateway for forming countless carbon-nitrogen and carbon-carbon bonds—with a terminal alkyl bromide, an excellent electrophile for nucleophilic substitution reactions. This dual functionality makes it an invaluable linker and intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and material science. Its utility lies in its ability to connect a benzaldehyde-derived core to other molecular fragments through a flexible three-carbon ethereal chain.

Physicochemical Properties and Molecular Structure

A clear understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Molecular Structure:

Figure 1. Chemical Structure of this compound.

Key Physicochemical Data:

| Property | Value | Source |

| CAS Number | 17954-81-3 | [1] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [2] |

| Molecular Weight | 243.10 g/mol | [1] |

| Appearance | Off-white to light yellow crystalline solid or powder | |

| Melting Point | 55-58 °C | |

| Boiling Point | 351.3 °C at 760 mmHg (Predicted) | [2] |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Insoluble in water. | General Knowledge |

| Purity | Typically >95% | [1] |

Synthesis: The Williamson Ether Synthesis

The most common and efficient method for preparing this compound is the Williamson ether synthesis. This classic organic reaction forms an ether from an organohalide and an alkoxide.[3] In this case, it involves the reaction of 4-hydroxybenzaldehyde with an excess of 1,3-dibromopropane.

Reaction Mechanism and Rationale

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

-

Deprotonation: A mild base, typically potassium carbonate (K₂CO₃), deprotonates the phenolic hydroxyl group of 4-hydroxybenzaldehyde. This step is crucial as it forms the nucleophilic phenoxide ion. The choice of a carbonate base is strategic; it is strong enough to deprotonate the phenol (pKa ~10) but not so strong as to cause side reactions with the alkyl halide.[4]

-

Nucleophilic Attack: The resulting phenoxide anion attacks one of the electrophilic carbon atoms of 1,3-dibromopropane. This attack displaces a bromide ion, which is a good leaving group, forming the desired ether linkage in a concerted step.[5]

-

Minimizing Side Products: A key experimental consideration is the use of an excess of 1,3-dibromopropane. This stoichiometric choice favors the formation of the desired mono-alkylation product by ensuring that the phenoxide is more likely to encounter a molecule of 1,3-dibromopropane than the already-formed product, thus minimizing the formation of the symmetrical diether byproduct.

Detailed Experimental Protocol

-

Reagents and Materials:

-

4-Hydroxybenzaldehyde

-

1,3-Dibromopropane (excess, e.g., 3-5 equivalents)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone or N,N-Dimethylformamide (DMF) as solvent

-

Ethyl acetate, Hexane (for chromatography)

-

Standard laboratory glassware for reflux and extraction

-

-

Step-by-Step Procedure:

-

To a round-bottom flask, add 4-hydroxybenzaldehyde, anhydrous potassium carbonate (approx. 1.5-2.0 equivalents), and a suitable volume of acetone or DMF.

-

Stir the suspension vigorously at room temperature for 15-20 minutes.

-

Add 1,3-dibromopropane to the mixture.

-

Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, a lower temperature of 60-80°C is often sufficient) and maintain for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 4-hydroxybenzaldehyde is consumed.

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

-

Synthesis Workflow Diagram

Caption: A streamlined workflow for the synthesis and purification of the target compound.

Characterization and Quality Control

Confirming the identity and purity of the synthesized this compound is essential. Standard spectroscopic methods are employed for this purpose.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This is the most definitive method for structural confirmation. The spectrum will show characteristic signals:

-

A singlet for the aldehyde proton (~9.9 ppm).[6]

-

Two doublets in the aromatic region (~7.8 and 7.0 ppm) corresponding to the protons on the benzene ring.

-

A triplet for the methylene group attached to the oxygen (~4.1 ppm).

-

A triplet for the bromine-bearing methylene group (~3.6 ppm).

-

A multiplet (quintet) for the central methylene group of the propyl chain (~2.3 ppm).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique confirms the carbon skeleton. Key signals include the aldehyde carbonyl carbon (~191 ppm), aromatic carbons (115-164 ppm), and the three aliphatic carbons of the propyl chain.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy helps identify the key functional groups. Expect strong characteristic absorption bands for:

-

The aldehyde C=O stretch (~1680-1700 cm⁻¹).

-

The aromatic C=C stretches (~1500-1600 cm⁻¹).

-

The C-O-C ether stretch (~1250 cm⁻¹).

-

The C-Br stretch (~500-600 cm⁻¹).

-

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Characterization Workflow

Caption: Logical flow for the comprehensive characterization of the final product.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound is realized in its application as a versatile intermediate. The aldehyde can be transformed into a variety of functional groups (amines, alcohols, carboxylic acids, etc.), while the alkyl bromide provides a convenient handle for attaching the entire moiety to other molecules.

It has been used as a precursor in the synthesis of novel compounds with potential therapeutic activities. For instance, benzyloxybenzaldehyde derivatives, which share a similar structural motif, have been designed and synthesized as selective inhibitors for aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer cell biology.[7] The bromopropoxy group in the title compound serves as a reactive linker to couple the benzaldehyde core to various nucleophilic scaffolds, enabling the rapid generation of libraries of candidate molecules for screening in drug discovery programs.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is paramount to ensure laboratory safety.

-

Hazards: this compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.

-

Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8]

-

Wash hands thoroughly after handling.[9]

-

Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[9]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] The compound can be sensitive to light, air, and moisture, so proper storage is essential to maintain its integrity.[9][10]

Conclusion

This compound is a synthetically accessible and highly valuable bifunctional building block. Its straightforward preparation via the Williamson ether synthesis, combined with the orthogonal reactivity of its aldehyde and alkyl bromide functionalities, makes it a powerful tool for medicinal chemists and material scientists. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in the development of novel and complex molecular architectures.

References

-

Wikipedia. Williamson ether synthesis. [Link]

-

PubChem. 4-(3-Bromopropoxy)-3-methoxybenzaldehyde. [Link]

-

Kasturi Aromatics. Material Safety Data Sheet - Benzaldehyde. [Link]

-

University of Calgary. Williamson Ether Synthesis Mechanism. [Link]

-

Royal Society of Chemistry. Supporting Information for a relevant article. [Link]

-

YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Chem-Station. Williamson Ether Synthesis. [Link]

-

Human Metabolome Database. 1H NMR Spectrum of Benzaldehyde. [Link]

-

Applichem. Benzaldehyde, 4-(3-bromopropoxy)-3-methoxy-. [Link]

-

Oriental Journal of Chemistry. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]

-

Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde. [Link]

-

Organic Syntheses. p-BROMOBENZALDEHYDE. [Link]

-

PrepChem.com. Synthesis of m-(p-bromophenoxy)benzaldehyde. [Link]

- Google Patents.

-

PubChem. 4-(4-Bromophenoxy)benzaldehyde. [Link]

-

PubChem. 4-Isopropoxybenzaldehyde. [Link]

-

MDPI. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. [Link]

Sources

- 1. This compound | 17954-81-3 [sigmaaldrich.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. youtube.com [youtube.com]

- 6. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. mdpi.com [mdpi.com]

- 8. fishersci.com [fishersci.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. kasturiaromatics.com [kasturiaromatics.com]

An In-depth Technical Guide to the Spectroscopic Data of 4-(3-Bromopropoxy)benzaldehyde

This guide provides a comprehensive analysis of the spectroscopic data for 4-(3-Bromopropoxy)benzaldehyde, a key intermediate in organic synthesis and drug development. Designed for researchers, scientists, and professionals in the field, this document offers in-depth interpretation of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established spectroscopic principles and comparative analysis with related structures.

Introduction: The Structural Significance of this compound

This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its aldehyde group serves as a versatile handle for a myriad of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases. The bromopropoxy moiety introduces a reactive alkyl halide, enabling nucleophilic substitution reactions for the construction of more complex molecular architectures.

Accurate structural elucidation and purity assessment are paramount for its effective use. This guide provides a detailed roadmap for its characterization using fundamental spectroscopic techniques.

Molecular Structure and Key Spectroscopic Features

The structural framework of this compound dictates its characteristic spectroscopic fingerprint. Understanding the electronic environment of each atom is crucial for interpreting the resulting spectra.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in a molecule. The expected ¹H NMR spectrum of this compound in a deuterated solvent like chloroform (CDCl₃) would exhibit distinct signals corresponding to the aldehydic, aromatic, and aliphatic protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.88 | Singlet (s) | 1H | Aldehydic proton (-CHO) |

| ~7.83 | Doublet (d) | 2H | Aromatic protons (ortho to -CHO) |

| ~6.98 | Doublet (d) | 2H | Aromatic protons (ortho to -O-) |

| ~4.15 | Triplet (t) | 2H | -O-CH₂- |

| ~3.60 | Triplet (t) | 2H | -CH₂-Br |

| ~2.30 | Quintet (p) | 2H | -CH₂-CH₂-CH₂- |

Expertise & Experience in Spectral Interpretation:

-

Aldehydic Proton: The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature of the carbonyl oxygen and appears as a characteristic singlet far downfield, typically around 9.8-10.1 ppm.[1][2]

-

Aromatic Protons: The para-substituted aromatic ring gives rise to a classic AA'BB' system, which often simplifies to two doublets. The protons ortho to the electron-withdrawing aldehyde group are deshielded and appear at a higher chemical shift compared to the protons ortho to the electron-donating alkoxy group.[3][4]

-

Aliphatic Protons: The propyl chain exhibits predictable splitting patterns. The methylene group attached to the ether oxygen (-O-CH₂-) is deshielded and appears as a triplet. The methylene group adjacent to the bromine atom (-CH₂-Br) is also deshielded and appears as a triplet. The central methylene group (-CH₂-CH₂-CH₂-) is coupled to four neighboring protons and appears as a quintet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The expected ¹³C NMR spectrum will show distinct signals for each unique carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~190.7 | Aldehydic Carbonyl (C=O) |

| ~163.8 | Aromatic Carbon (C-O) |

| ~132.0 | Aromatic Carbon (CH, ortho to -CHO) |

| ~130.0 | Aromatic Carbon (ipso to -CHO) |

| ~114.8 | Aromatic Carbon (CH, ortho to -O-) |

| ~67.5 | -O-CH₂- |

| ~32.0 | -CH₂-Br |

| ~30.0 | -CH₂-CH₂-CH₂- |

Expertise & Experience in Spectral Interpretation:

-

Carbonyl Carbon: The carbonyl carbon of the aldehyde is significantly deshielded and appears at a very low field, typically around 190-195 ppm.[5]

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the oxygen (C-O) is deshielded due to the electronegativity of oxygen. The ipso-carbon attached to the aldehyde group is also distinct.[6] The symmetry of the para-substituted ring results in four signals for the six aromatic carbons.

-

Aliphatic Carbons: The chemical shifts of the propyl chain carbons are in the typical aliphatic region. The carbon attached to the electronegative oxygen (-O-CH₂-) is the most deshielded of the three, followed by the carbon attached to the bromine (-CH₂-Br).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the aldehyde, aromatic ring, and ether linkage.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Medium | Aromatic C-H stretch |

| ~2960, ~2870 | Medium | Aliphatic C-H stretch |

| ~2820, ~2720 | Weak | Aldehyde C-H stretch (Fermi doublet) |

| ~1700 | Strong, Sharp | Aldehyde C=O stretch |

| ~1600, ~1580 | Medium | Aromatic C=C stretch |

| ~1260 | Strong | Aryl-O-C stretch (asymmetric) |

| ~1030 | Medium | Aryl-O-C stretch (symmetric) |

| ~650 | Medium | C-Br stretch |

Expertise & Experience in Spectral Interpretation:

-

Aldehyde Group: The most diagnostic peaks for an aldehyde are the strong, sharp C=O stretch around 1700 cm⁻¹ and the two weak C-H stretching bands (a Fermi doublet) between 2700 and 2900 cm⁻¹.[7][8]

-

Aromatic Ring: The presence of the benzene ring is indicated by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1450-1600 cm⁻¹ region.[9]

-

Ether Linkage: The C-O-C stretching vibrations of the aryl alkyl ether will appear as strong bands in the fingerprint region, typically around 1260 cm⁻¹ and 1030 cm⁻¹.[1]

-

Alkyl Halide: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically around 650 cm⁻¹.

Caption: A generalized workflow for the spectroscopic characterization of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Expertise & Experience in Spectral Interpretation:

For this compound (C₁₀H₁₁BrO₂), the expected molecular weight is approximately 242.00 g/mol for the ⁷⁹Br isotope and 244.00 g/mol for the ⁸¹Br isotope.

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should exhibit a characteristic molecular ion peak cluster with two peaks of nearly equal intensity at m/z 242 and 244, corresponding to the presence of the bromine atom with its two major isotopes (⁷⁹Br and ⁸¹Br).[10]

-

Fragmentation Pattern: Common fragmentation pathways for this molecule would involve:

-

Loss of the bromine atom, leading to a fragment at m/z 163.

-

Cleavage of the propyl chain, resulting in various fragments. For instance, cleavage of the C-O bond could generate a bromopropoxy radical and a benzaldehyde cation radical.

-

Loss of the aldehyde group (-CHO), leading to a fragment at m/z 213/215.

-

Experimental Protocols

7.1. NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Acquire the ¹³C NMR spectrum on the same instrument.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts to the TMS signal (0.00 ppm).[3]

7.2. IR Spectroscopy

-

Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) plates. Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., carbon tetrachloride, CCl₄) and place it in a salt cell.

-

Background Spectrum: Record a background spectrum of the empty spectrometer or the solvent-filled cell.

-

Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

7.3. Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI).

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and its fragments.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the unambiguous structural characterization of this compound. By carefully analyzing the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, researchers can confidently verify the identity, purity, and structural integrity of this important synthetic intermediate. This guide serves as a practical reference for scientists engaged in the synthesis and application of this versatile molecule.

References

-

Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2489-2497. Available at: [Link]

-

Tolstorozhev, G. B., et al. (2012). IR Spectra of Benzaldehyde and Its Derivatives in Different Aggregate States. Optics and Spectroscopy, 113(2), 180-186. Available at: [Link]

-

Guo, B., et al. (2016). Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. Electronic Supplementary Information, The Royal Society of Chemistry. Available at: [Link]

-

PubChem. (n.d.). 4-(3-Bromopropoxy)-3-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Rahman, S. N., et al. (2025). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Acta Crystallographica Section E: Crystallographic Communications, E81, 918-922. Available at: [Link]

-

Li, X., et al. (2020). Supporting Information for: Visible-Light-Promoted Aerobic Oxo-Amination of Alkenes with N-Hydroxyanilines. Organic Letters, 22(1), 1-5. Available at: [Link]

-

Rahman, S. N., et al. (2025). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. IUCrData, 10(8), x250810. Available at: [Link]

-

Whyte, A., et al. (2018). Supporting Information For: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Iodides with Potassium Alkenyltrifluoroborates. Organic Letters, 20(2), 345-348. Available at: [Link]

-

Tolstorozhev, G. B., et al. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. ResearchGate. Available at: [Link]

-

University of California, Los Angeles. (2014). 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY. UCLA Chemistry and Biochemistry. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115). HMDB. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). HMDB. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Doc Brown's Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Oxidative Amination of Aromatic Aldehydes. Organic Syntheses. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde. Doc Brown's Chemistry. Retrieved from [Link]

-

Domínguez, B., et al. (2018). (a) IR spectra of benzaldehyde at different concentrations. ResearchGate. Available at: [Link]

-

Hesse, M., et al. (2008). 12 Examples of IR-Spectra. Infrared and Raman Spectroscopy. Available at: [Link]

-

NIST. (n.d.). Benzaldehyde, 4-bromo-. NIST WebBook. Retrieved from [Link]

Sources

- 1. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY [orgspectroscopyint.blogspot.com]

- 5. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Benzaldehyde, 4-bromo- [webbook.nist.gov]

The Structural Significance of 4-(3-Bromopropoxy)benzaldehyde

An In-Depth Technical Guide to the 1H NMR Spectrum of 4-(3-Bromopropoxy)benzaldehyde

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a cornerstone of scientific integrity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, remains one of the most powerful and widely used analytical techniques for this purpose. This guide provides a detailed technical analysis of the 1H NMR spectrum of this compound, offering a predictive interpretation based on fundamental principles and spectral data of analogous structures. This document is designed to serve as a practical reference for the characterization of this and structurally related molecules.

This compound is a bifunctional organic molecule featuring a benzaldehyde moiety and a bromopropoxy chain. The aldehyde group is a versatile chemical handle for various organic transformations, while the bromoalkyl chain provides a reactive site for nucleophilic substitution, making this compound a useful building block in the synthesis of more complex molecules, including potential pharmaceutical agents. An unambiguous characterization of its structure is therefore critical, and 1H NMR spectroscopy provides the necessary detailed insights into its proton environments.

Experimental Protocol for 1H NMR Analysis

Obtaining a high-quality 1H NMR spectrum is contingent upon meticulous sample preparation and the appropriate selection of acquisition parameters. The following protocol is a self-validating system designed to yield reproducible and high-resolution data for small organic molecules like this compound.

Step-by-Step Methodology

-

Sample Preparation :

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl3), in a clean, small vial. CDCl3 is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its relatively low cost.[1][3]

-

For precise chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0.00 ppm.[3]

-

To ensure the removal of any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]

-

Securely cap the NMR tube. The final sample height in the tube should be approximately 4 cm.[1]

-

NMR Spectrometer Setup and Data Acquisition :

-

Insert the NMR tube into the spectrometer's sample holder.

-

Lock the spectrometer on the deuterium signal of the solvent (e.g., the 2H signal of CDCl3). This step is crucial for maintaining a stable magnetic field during the experiment.

-

Shim the magnetic field to optimize its homogeneity, which is essential for achieving sharp and symmetrical peaks.

-

Set the appropriate data acquisition parameters. For a standard 1H NMR experiment on a small organic molecule, typical parameters on a 400 MHz spectrometer would be:

-

Pulse Angle: A 30° or 45° pulse is generally used for routine spectra.[4]

-

Acquisition Time: Approximately 2-4 seconds.[4]

-

Relaxation Delay (D1): A delay of 1-5 seconds between pulses to allow for the full relaxation of protons, which is important for accurate integration.[4][5]

-

Number of Scans: 8 to 16 scans are typically sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.[4]

-

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform a baseline correction to ensure a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks to determine the relative number of protons corresponding to each signal.

-

Analyze the splitting patterns (multiplicity) and measure the coupling constants (J) in Hertz (Hz).

-

Figure 1. A generalized workflow for the acquisition and processing of a 1H NMR spectrum.

Predicted 1H NMR Spectrum: Analysis and Interpretation

The 1H NMR spectrum of this compound is predicted to exhibit five distinct signals, corresponding to the five unique proton environments in the molecule.

Figure 2. Structure of this compound with proton labeling.

| Signal | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) | Rationale for Assignment |

| a | -CH O | ~9.8 - 10.0 | Singlet (s) | 1H | N/A | The aldehyde proton is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen and the anisotropic effect of the C=O bond, placing it far downfield.[3][6] It typically appears as a singlet due to the absence of protons on the adjacent carbon. |

| b, b' | Ar-H (ortho to -CHO) | ~7.8 - 7.9 | Doublet (d) | 2H | Jortho ≈ 8-9 Hz | These aromatic protons are ortho to the electron-withdrawing aldehyde group, which deshields them significantly. They are coupled to the meta protons (Hb'), resulting in a doublet. |

| c | Ar-H (meta to -CHO) | ~7.0 - 7.1 | Doublet (d) | 2H | Jortho ≈ 8-9 Hz | These aromatic protons are ortho to the electron-donating propoxy group, which shields them, shifting them upfield relative to the ortho protons. They are coupled to the ortho protons (Hb), resulting in a doublet. |

| d | -O-CH 2- | ~4.1 - 4.2 | Triplet (t) | 2H | Jvicinal ≈ 6-7 Hz | These protons are on a carbon attached to an oxygen atom, which is an electronegative element, causing a downfield shift. They are coupled to the adjacent methylene protons (Hd), resulting in a triplet. |

| e | -CH 2-CH2Br | ~2.2 - 2.4 | Quintet (or pentet) | 2H | Jvicinal ≈ 6-7 Hz | This central methylene group is coupled to the two adjacent methylene groups (Hc and He). The signal is split into a quintet due to coupling with four neighboring protons. |

| f | -CH 2Br | ~3.5 - 3.7 | Triplet (t) | 2H | Jvicinal ≈ 6-7 Hz | The protons on the carbon bearing the bromine atom are deshielded due to the electronegativity of the bromine. They are coupled to the adjacent methylene protons (Hd), resulting in a triplet. |

In-Depth Mechanistic Explanation of Spectral Features

-

Aldehyde Proton (Ha): The chemical shift of the aldehyde proton is one of the most diagnostic signals in a 1H NMR spectrum.[3] Its appearance at such a low field (~10 ppm) is a direct consequence of the electronic environment created by the carbonyl group. The electronegative oxygen atom withdraws electron density from the C-H bond, and the magnetic anisotropy of the pi system of the C=O bond further deshields this proton.

-

Aromatic Protons (Hb, Hc): The substitution pattern on the benzene ring breaks its symmetry, leading to two distinct signals for the aromatic protons. The -CHO group is electron-withdrawing and deshields the ortho protons (Hb), while the -O-R group is electron-donating and shields its ortho protons (Hc). This results in a characteristic AA'BB' system, which often simplifies to two distinct doublets if the chemical shift difference is large enough. The ortho coupling constant (3J) is typically in the range of 8-9 Hz.[7]

-

Propoxy Chain Protons (Hd, He, Hf): The three methylene groups of the propoxy chain give rise to three distinct signals.

-

The protons on the carbon adjacent to the ether oxygen (Hd) are the most deshielded of the aliphatic protons due to the electronegativity of oxygen.

-

The protons on the carbon bearing the bromine atom (Hf) are also significantly deshielded.

-

The central methylene protons (He) are influenced by both the oxygen and bromine atoms, but to a lesser extent, and therefore appear at a more intermediate chemical shift.

-

The splitting patterns follow the n+1 rule, where n is the number of adjacent non-equivalent protons. For the terminal methylene groups (Hd and Hf), n=2, resulting in triplets. For the central methylene group (He), n=4 (two protons on each adjacent carbon), resulting in a quintet. The vicinal coupling constant (3J) in such flexible alkyl chains is typically around 6-8 Hz.[7][8]

-

Conclusion

The 1H NMR spectrum of this compound provides a wealth of structural information that can be used to confirm its identity and purity. By understanding the fundamental principles of chemical shift, spin-spin coupling, and integration, a detailed and accurate interpretation of the spectrum is achievable. The predicted spectrum, based on established chemical shift ranges and coupling constants for analogous structural motifs, serves as a robust guide for the analysis of the experimental data. This in-depth guide provides the necessary framework for researchers to confidently characterize this and similar molecules, ensuring the scientific integrity of their work.

References

- Acquiring 1 H and 13 C Spectra. (2018). In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). The Royal Society of Chemistry.

-

Optimized Default 1H Parameters. (2020, April 13). NMR Facility - Chemistry Department. Retrieved January 9, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). School of Chemistry, Food and Pharmacy - Research. Retrieved January 9, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). Retrieved January 9, 2026, from [Link]

-

Brown, W. P. (n.d.). proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Doc Brown's Chemistry. Retrieved January 9, 2026, from [Link]

- Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Electronic Supplementary Information - Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. The Royal Society of Chemistry.

-

NMR Sample Preparation Guide. (n.d.). Scribd. Retrieved January 9, 2026, from [Link]

-

Automated Interpretation of NMR Spectra for Small Organic Molecules in Solution. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Sample Preparation. (n.d.). Faculty of Mathematical & Physical Sciences - UCL. Retrieved January 9, 2026, from [Link]

- Napolitano, J. G., Lankin, D. C., & Pauli, G. F. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy.

-

How to Prepare Samples for NMR. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

1H NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved January 9, 2026, from [Link]

-

1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 9, 2026, from [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved January 9, 2026, from [Link]

-

Soderberg, T. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]

-

Benzaldehyde - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 9, 2026, from [Link]

-

S'21 - NMR 14 - J values (coupling constants). (2021, February 4). [Video]. YouTube. Retrieved January 9, 2026, from [Link]

-

OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

-

1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 9, 2026, from [Link]

-

Soderberg, T. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]

-

1H NMR Spectra and Peak Assignment. (n.d.). Oregon State University. Retrieved January 9, 2026, from [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115). (n.d.). Human Metabolome Database. Retrieved January 9, 2026, from [Link]

-

Chemoselectively Functionalized Ketoesters by Halogenative C–C Bond Cleavage of Cyclic Diketones. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

-

Supporting Information. (n.d.). Retrieved January 9, 2026, from [Link]

-

Analyzing Coupling Constants. (n.d.). Oregon State University. Retrieved January 9, 2026, from [Link]

-

Ch 13 - Coupling. (n.d.). University of Calgary. Retrieved January 9, 2026, from [Link]

Sources

- 1. research.reading.ac.uk [research.reading.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 6. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the ¹³C NMR Spectrum of 4-(3-Bromopropoxy)benzaldehyde

Introduction